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2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide Documentation Hub

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  • Product: 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide
  • CAS: 1527858-14-5

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of 2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide in Peptidomimetic Drug Design

Executive Summary The design of metabolically stable, highly permeable peptidomimetics relies heavily on the incorporation of unnatural amino acids. 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (CAS: 1527858-14-5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of metabolically stable, highly permeable peptidomimetics relies heavily on the incorporation of unnatural amino acids. 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (CAS: 1527858-14-5) is a highly specialized, sterically hindered fluorinated building block[1]. By combining an α -trifluoromethyl group, an α -methyl group, and an N,N-dimethylamide C-terminus, this scaffold offers a unique physicochemical profile. This whitepaper deconstructs the structural causality of this compound, provides a quantitative physicochemical profile, and establishes a self-validating experimental workflow for its incorporation into drug scaffolds.

Structural Deconstruction & Physicochemical Causality

To utilize this building block effectively, researchers must understand how its distinct functional groups synergistically modulate its pharmacological behavior.

The α -Trifluoromethyl Group (-CF3)

The introduction of three fluorine atoms exerts a profound inductive electron-withdrawing effect (-I effect) on the adjacent primary amine. While standard aliphatic amines exhibit a pKa of approximately 9.5 to 10.5, the -CF3 group drastically depresses the basicity, lowering the pKa to an estimated 5.5–6.0. As detailed in , this shift is pharmacologically transformative: at physiological pH (7.4), the amine exists predominantly in its neutral, unprotonated state[2]. This eliminates the massive energetic penalty associated with desolvating a charged species during lipid bilayer traversal, thereby exponentially increasing passive membrane permeability.

The α -Methyl Group (-CH3)

The combination of the α -methyl and α -trifluoromethyl groups creates a highly congested quaternary stereocenter. Much like α -aminoisobutyric acid (Aib), this steric bulk severely restricts the allowable Ramachandran dihedral angles ( ϕ and ψ ). The molecule is forced into a narrow conformational space that strongly biases the formation of rigid 310​ -helices or α -helices, which is critical for designing peptidomimetics that resist proteolytic degradation[2].

The N,N-Dimethylamide C-Terminus

The N,N-dimethylamide terminus serves a dual purpose. First, it caps the carboxylate, removing a hydrogen bond donor (HBD) and replacing it with a pure hydrogen bond acceptor (HBA). This modification increases the overall lipophilicity (LogP) of the scaffold. Second, the tertiary amide bond is highly resistant to enzymatic cleavage by carboxypeptidases, ensuring extended plasma half-life in vivo.

Structural_Causality Core 2-amino-3,3,3-trifluoro- N,N,2-trimethylpropanamide CF3 Trifluoromethyl (-CF3) Core->CF3 AlphaMe Alpha-Methyl (-CH3) Core->AlphaMe Amide N,N-Dimethylamide Core->Amide pKa Lowers Amine pKa (~5.8) Neutral at pH 7.4 CF3->pKa MetStab Steric Shielding CYP450 Resistance CF3->MetStab Conf Restricts Dihedral Angles Helical Bias (Aib-like) AlphaMe->Conf Lipo Removes H-Bond Donor Increases Lipophilicity Amide->Lipo

Fig 1. Structural features of the compound and their physicochemical causality.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide, sourced from commercial registries like and[1][3].

PropertyValueCausality / Implication
Chemical Name 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamideNomenclature standard
CAS Number 1527858-14-5Unique registry identifier[1]
Molecular Formula C6H11F3N2ODefines stoichiometry[3]
Molecular Weight 184.16 g/mol Low MW allows fragment-based growth[3]
Estimated Amine pKa ~5.8Neutral at pH 7.4; high permeability[2]
Topological Polar Surface Area ~46.3 ŲExcellent for blood-brain barrier (BBB) penetration
Hydrogen Bond Donors (HBD) 1 (-NH2)Minimized to enhance lipophilicity
Hydrogen Bond Acceptors (HBA) 2 (N, O)F atoms provide negligible HBA capacity

Experimental Workflow: Overcoming Coupling Barriers

The Challenge: Because the amine is attached to a quaternary carbon and subjected to the strong electron-withdrawing effect of the -CF3 group, it is both sterically hindered and electronically deactivated (a poor nucleophile). Standard peptide coupling reagents (e.g., EDC/HOBt) will result in negligible yields.

To ensure a self-validating system, the following protocol utilizes highly reactive uronium salts (HATU) with a built-in In-Process Quality Control (IPQC) checkpoint.

Step-by-Step Methodology
  • Pre-Activation (IPQC Checkpoint 1) :

    • Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and HOAt (1.2 eq). Add DIPEA (3.0 eq) and stir at room temperature for 5-10 minutes.

    • Causality: HOAt is selected over HOBt because the neighboring pyridine nitrogen provides anchimeric assistance, accelerating the reaction with hindered amines.

    • Self-Validation: Analyze an aliquot via LC-MS. Confirm >95% conversion of the free acid to the HOAt-active ester before proceeding.

  • Amine Addition :

    • Action: Add 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (1.5 eq) to the activated mixture.

  • Thermal Assist :

    • Action: Heat the reaction mixture to 60°C using an oil bath or microwave reactor for 2 to 4 hours.

    • Causality: Room temperature coupling will stall due to the high activation energy barrier imposed by the α -CF3 and α -CH3 steric bulk. Thermal energy is mandatory to drive the reaction forward.

  • Reaction Monitoring (IPQC Checkpoint 2) :

    • Action: Monitor the disappearance of the UV-active HOAt-ester via LC-MS.

    • Self-Validation: Since the fluorinated amine lacks a strong UV chromophore, tracking the consumption of the active ester (rather than the appearance of the product) ensures accurate reaction monitoring.

  • Quench and Purification :

    • Action: Dilute with ethyl acetate, wash with 5% NaHCO3 and brine. Dry over Na2SO4, concentrate, and purify via preparative RP-HPLC.

Coupling_Workflow Step1 1. Carboxylic Acid Activation (HATU / HOAt / DIPEA in DMF) Step2 2. Addition of Sterically Hindered Amine (CAS: 1527858-14-5) Step1->Step2 Form active ester (5 min) Step3 3. Thermal/Microwave Assist (60°C, 2-4 hours) Step2->Step3 Overcome electronic deactivation Step4 4. LC-MS Validation & RP-HPLC Purification Step3->Step4 Quench and isolate

Fig 2. Optimized peptide coupling workflow for electronically deactivated amines.

Applications in Drug Development

The incorporation of 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide into a drug scaffold is a targeted strategy to modulate pharmacological properties[4]. By forcing a peptide into a bioactive helical conformation while simultaneously stripping away its charge at physiological pH, this building block is ideal for developing orally bioavailable protein-protein interaction (PPI) inhibitors. Furthermore, the dense steric shielding around the α -carbon provides absolute resistance to standard proteolytic enzymes and significantly reduces the rate of cytochrome P450 (CYP450) mediated oxidation, extending the pharmacokinetic half-life of the resulting therapeutic.

References

  • "The Development of Palladium and Cobalt-Catalyzed Methods for the Syntheses of alpha-Trifluoromethyl and Alkyl Amines", Duke University. URL: [Link]

  • "Diastereoselective Zn-ProPhenol-Catalyzed Mannich Reactions of CF3- and SCF3-Substituted Ketones", American Chemical Society. URL: [Link]

Sources

Exploratory

Thermodynamic Stability of Fluorinated Propanamide Derivatives: Conformational Control, Solid-State Kinetics, and Analytical Methodologies

Executive Summary Fluorinated propanamides represent a crucial structural motif in modern medicinal chemistry, exemplified by blockbuster therapeutics like the antiandrogen bicalutamide. The strategic incorporation of fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated propanamides represent a crucial structural motif in modern medicinal chemistry, exemplified by blockbuster therapeutics like the antiandrogen bicalutamide. The strategic incorporation of fluorine atoms—whether as single α -fluoro substitutions or bulky trifluoromethyl groups—profoundly alters the thermodynamic landscape of the amide bond. This technical whitepaper provides an in-depth mechanistic analysis of how stereoelectronic effects dictate conformational equilibria, details the solid-state thermodynamic stabilization driven by fluorine-mediated non-covalent interactions, and establishes rigorous, self-validating protocols for quantifying these parameters.

Mechanistic Foundations: The "Fluorine Effect" on Amide Conformation

The thermodynamic stability of a standard amide is traditionally governed by the resonance stabilization of the C–N partial double bond. However, introducing highly electronegative fluorine atoms adjacent to the amide carbonyl introduces competing stereoelectronic forces that redefine the molecule's energy minima.

Dipole-Dipole Minimization and the Gauche Effect

In α -fluoroamides, the highly polarized C–F bond (bearing a strong partial negative charge on the fluorine atom) strongly repels the electron-rich carbonyl oxygen. This electrostatic repulsion dictates the thermodynamic preference for specific rotamers. The energy difference between the trans and cis conformers of α -fluoroamides is substantial; experimental and computational studies estimate this thermodynamic stability gap to be approximately 7.5–8.0 kcal/mol[1]. This massive energy penalty heavily favors the conformation where the C–F and C=O bonds are oriented anti to each other to minimize dipole clash.

Steric Override in Tetrafluorinated Systems

While mono-fluorinated analogs are governed primarily by dipole minimization, more complex tri- and tetrafluoropropionamides face severe steric constraints. The presence of a bulky trifluoromethyl (CF 3​ ) group forces the F–C–C=O bond into a nearly syn conformation, overriding the standard anti preference observed in simpler derivatives. This highlights that the thermodynamic stability of fluorinated propanamides is a delicate balance between electrostatic repulsion and steric accommodation.

Thermodynamic energy gap driven by C-F and carbonyl dipole-dipole interactions.

Solid-State Thermodynamics and Crystal Lattice Stabilization

Beyond solution-state conformational stability, the thermodynamic stability of fluorinated propanamides in the solid state is critical for drug formulation, shelf-life, and bioavailability.

Fluorine-Mediated Synthons

The low polarizability and small atomic radius of fluorine enable unique intermolecular contacts that differ significantly from other halogens. Weak C–H···F–C hydrogen bonds and C–F···F–C halogen contacts act as thermodynamic anchors in the crystal lattice. Computational energy calculations reveal that these C–F···F–C interactions provide a stabilization energy ranging from -0.2 to -9.0 kcal/mol, facilitating the formation of robust dimeric units and highly stable supramolecular synthons[2].

Polymorphism and Phase Transitions

Bicalutamide, a prominent fluorinated propanamide derivative, exhibits complex conformational polymorphism driven by the torsional flexibility of its core. Thermodynamic assessments reveal that its Form II polymorph is metastable and progressively transforms into the thermodynamically stable Form I[3]. The equilibrium solubility and phase transition enthalpies ( Δ H) underscore the energetic drive toward the most stable crystalline packing, which must be carefully controlled during pharmaceutical manufacturing to prevent unexpected dissolution failures.

Self-Validating Experimental Methodologies

To accurately quantify the thermodynamic stability of these derivatives, researchers must employ orthogonal analytical techniques. Below are detailed, step-by-step protocols designed to ensure high data integrity and reproducibility.

Protocol 1: Differential Scanning Calorimetry (DSC) for Polymorph Stability

Objective : Determine the glass transition ( Tg​ ), crystallization ( Tc​ ), and melting ( Tm​ ) temperatures to calculate the thermodynamic parameters of phase transitions in fluorinated propanamide solid dispersions. Causality : DSC measures the differential heat flow required to increase the temperature of a sample versus a reference. By applying a controlled heating rate, we can capture the endothermic melting of stable polymorphs and the exothermic recrystallization of metastable forms. The area under these peaks directly yields the enthalpy ( Δ H) of the phase transition, while the onset temperatures provide the thermodynamic boundaries of physical stability[4].

Step-by-Step Workflow :

  • Sample Preparation : Accurately weigh 3.0–5.0 mg of the fluorinated propanamide sample into a standard aluminum DSC pan. Seal with a crimped lid to prevent solvent evaporation or sublimation artifacts.

  • Calibration : Calibrate the DSC instrument (e.g., TA Instruments Q2000) for temperature and cell constant using high-purity Indium ( Tm​ = 156.6 °C, ΔHm​ = 28.71 J/g).

  • Atmospheric Control : Establish a continuous flow of dry Nitrogen gas at 50 mL/min to provide a reproducible thermal environment and prevent oxidative degradation.

  • Thermal Cycling :

    • First Heating: Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min to erase thermal history and observe initial melting.

    • Quench Cooling: Rapidly cool the sample to -20 °C at 50 °C/min to trap the amorphous state.

    • Second Heating: Heat again at 10 °C/min to 200 °C.

  • Data Extraction : Integrate the heat flow curves. Identify the step-change in the baseline during the second heating as the glass transition ( Tg​ ). Quantify the exothermic peak as Tc​ and the subsequent endothermic peak as Tm​ .

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics

Objective : Extract the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation for the rotation around the amide C–N bond. Causality : The highly electronegative C–F bond alters the electron density of the adjacent amide, shifting the rotational barrier of the C–N partial double bond. VT-NMR captures the exchange rate between cis and trans conformers as a function of temperature by monitoring the line broadening of NMR signals. Applying the Eyring equation to these temperature-dependent rates allows for the precise extraction of the enthalpic and entropic contributions to conformational stability.

Step-by-Step Workflow :

  • Sample Dissolution : Dissolve 15 mg of the fluorinated propanamide in 0.6 mL of a deuterated solvent with a high boiling point and low freezing point (e.g., DMF- d7​ or Toluene- d8​ ).

  • Spectral Acquisition : Acquire standard 1 H and 19 F NMR spectra at 25 °C to identify the distinct signals of the cis and trans conformers. (The CF 3​ or α -F signals are highly sensitive to conformation).

  • Temperature Array : Perform a series of 19 F NMR experiments, increasing the temperature in 5 °C increments from 25 °C up to the coalescence temperature ( Tc​ ), where the separate conformer signals merge into a single broad peak.

  • Line Shape Analysis : Use dynamic NMR (DNMR) software to simulate the experimental spectra at each temperature, extracting the exchange rate constant ( k ) for the conformational interconversion.

  • Thermodynamic Calculation : Plot ln(k/T) versus 1/T (Eyring plot). The slope yields −ΔH‡/R and the y-intercept yields ΔS‡/R+ln(kB​/h) .

Analytical workflow for determining thermodynamic stability parameters.

Quantitative Data Summary

The following table synthesizes representative thermodynamic and thermal parameters for key fluorinated propanamide systems, illustrating the profound impact of fluorination and formulation on stability.

Compound / SystemState / ConformationThermodynamic ParameterValueReference
α -Fluoroamides Trans vs Cis Equilibrium Δ G (Energy Difference)~7.5 - 8.0 kcal/mol[1]
Tetrafluorinated Amides Crystal Lattice (C–F···F–C)Stabilization Energy-0.2 to -9.0 kcal/mol[2]
Bicalutamide (Form I) Crystalline SolidMelting Temp ( Tm​ )~193 °C[3]
Bicalutamide-PVP (1:2) Amorphous Solid DispersionGlass Transition ( Tg​ )~85 - 95 °C[4]

Conclusion

The thermodynamic stability of fluorinated propanamide derivatives is a multifaceted property dictated by sub-molecular stereoelectronic effects and supramolecular crystal packing. The highly polarized C–F bond not only enforces rigid conformational preferences—often yielding energy gaps upwards of 8 kcal/mol between rotamers—but also acts as a critical linchpin in solid-state stabilization through C–F···F–C contacts. By employing rigorous, self-validating protocols like modulated DSC and VT-NMR, drug development professionals can accurately map these thermodynamic landscapes, ensuring the rational design of stable, efficacious pharmaceutical formulations.

References

  • Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conform
  • Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies1 PAPER - RSC Publishing. rsc.org.
  • Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O C Hydrogen Bonds. acs.org.
  • Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review. mdpi.com.
  • Compression-Induced Phase Transitions of Bicalutamide. mdpi.com.

Sources

Foundational

Crystal Structure Analysis of 2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide: Mechanistic Insights and Crystallographic Workflows

As a Senior Application Scientist in structural chemistry, I frequently encounter the unique crystallographic challenges posed by heavily fluorinated, sterically encumbered non-natural amino acids. The compound 2-amino-3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the unique crystallographic challenges posed by heavily fluorinated, sterically encumbered non-natural amino acids. The compound 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (CAS: 1527858-14-5) represents a highly specialized building block in modern drug discovery and peptide engineering ([1]).

This in-depth technical guide dissects the structural biology, intermolecular mechanics, and the precise Single-Crystal X-Ray Diffraction (SCXRD) workflows required to accurately resolve the crystal structure of this molecule.

Structural Significance in Drug Development

The core architecture of 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide is derived from α -trifluoromethylalanine ( α -Tfm-Ala). The incorporation of this motif into pharmaceutical pipelines is driven by two critical stereoelectronic factors:

  • Conformational Restriction: The quaternary α -carbon, bearing both a methyl and a trifluoromethyl ( CF3​ ) group, severely restricts the Ramachandran dihedral angles ( ϕ , ψ ). When incorporated into peptide sequences, this steric bulk strongly induces 310​ -helical conformations, a property heavily leveraged in the design of stable foldamers ([2]).

  • Modulation of Intermolecular Networks: The N,N-dimethylation of the C-terminal amide fundamentally alters the molecule's hydrogen-bonding capacity. By removing the amide N-H hydrogen bond donors, the crystal packing is forced to rely entirely on the primary amine ( NH2​ ) and weaker halogen interactions. Furthermore, these α -Tfm-Ala derivatives serve as robust, enantiomerically pure ligands for stabilizing transition metals in antitumor drugs ([3]).

Packing_Pathway N1 alpha-CF3 Group N4 Steric Hindrance & Conformational Lock N1->N4 N6 Crystal Lattice Packing (Dominated by NH2 & C-F...H) N1->N6 C-F interactions N2 alpha-Methyl Group N2->N4 N3 N,N-Dimethyl Amide N5 Loss of C-Terminal H-Bond Donors N3->N5 N4->N6 N5->N6

Mechanistic pathway detailing how functional groups dictate the crystal packing lattice.

Quantitative Data: Crystallographic Parameters

To understand the crystallographic behavior of this compound, we must compare it against a non-fluorinated, non-methylated standard such as α -aminoisobutyric acid (Aib). The table below summarizes the quantitative structural parameters and the causality behind these shifts.

ParameterTarget: 2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamideStandard: α -Aminoisobutyric Acid (Aib) AnalogMechanistic Causality
Primary Intermolecular Force N−H⋯O=C (Amine to Amide) & C−F⋯H Extensive N−H⋯O=C networkN,N-dimethylation removes the amide H-bond donor, forcing reliance on the amine.
CF3​ Rotational Disorder High (requires split-occupancy modeling)N/AThe CF3​ rotor has a low energy barrier to rotation compared to a CH3​ group.
Space Group (Enantiopure) P21​ or P21​21​21​ (Non-centrosymmetric) P21​/c or Pca21​ Chiral resolution of the target dictates a non-centrosymmetric space group.
Packing Density (Z') Often Z' > 1 (Multiple molecules in asymmetric unit)Typically Z' = 1Steric bulk of CF3​ and N(CH3​)2​ groups frustrates close packing.
Typical Final R1​ Factor 0.035 - 0.0500.020 - 0.035Inherent fluorine disorder leaves residual electron density, slightly elevating the R-factor.

Self-Validating Experimental Protocol: SCXRD Workflow

The presence of the CF3​ group introduces severe rotational disorder, which can smear electron density maps and artificially inflate R-factors if not handled correctly. The following step-by-step methodology is engineered as a self-validating system , ensuring data integrity at every phase of the experiment.

Phase 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., n-pentane or hexanes).

  • Causality: Fluorinated amides exhibit high solubility in most organic solvents. Slow evaporation often leads to rapid supersaturation, causing the compound to "oil out" rather than crystallize. Vapor diffusion provides a slow, controlled thermodynamic gradient for high-quality nucleation.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. Complete optical extinction upon stage rotation validates that the crystal is a single domain and not a twinned aggregate.

Phase 2: Cryogenic Data Collection
  • Action: Coat the selected crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer under a steady stream of nitrogen gas at 100 K .

  • Causality: The CF3​ group acts as a nearly free rotor at room temperature. Cooling to 100 K minimizes the thermal ellipsoids (Anisotropic Displacement Parameters, ADPs) of the fluorine atoms, freezing them into discrete conformations and preventing the electron density from smearing.

  • Validation Check: During the initial data reduction and scaling, monitor the internal agreement factor ( Rint​ ). An Rint​<0.08 validates that the diffraction data is of sufficient resolution and quality to proceed to structure solution.

Phase 3: Structure Solution and Anisotropic Refinement
  • Action: Solve the structure using direct methods (e.g., SHELXT). During refinement (SHELXL), if the CF3​ electron density appears smeared, model the fluorine atoms over two positions using the PART instruction with fractional occupancies (e.g., 0.60 / 0.40). Apply rigid bond restraints (DELU and SIMU) to stabilize the refinement.

  • Causality: Modeling the disorder accurately accounts for the multiple rotational states the CF3​ group occupies across the macroscopic crystal lattice, ensuring the calculated model matches the observed diffraction data.

  • Validation Check: The protocol is considered successful when the final shift/error ratio is <0.001 , the highest residual electron density peak is <0.5e−/A˚3 , and the final R1​ value is <5% .

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Cryo-Mounting (100 K to freeze CF3) N1->N2 N3 3. X-Ray Diffraction (Mo/Cu K-alpha) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (Direct Methods) N4->N5 N6 6. Anisotropic Refinement (Addressing F-disorder) N5->N6

Step-by-step SCXRD workflow optimized for resolving CF3 rotational disorder.

Conclusion

The crystal structure analysis of 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide requires a rigorous approach to overcome the inherent rotational disorder of the trifluoromethyl group and the unique packing constraints imposed by N,N-dimethylation. By employing cryogenic data collection and advanced anisotropic refinement techniques, researchers can extract high-fidelity structural data. This precision is non-negotiable for drug development professionals relying on exact atomic coordinates to design next-generation foldamers and stable peptide therapeutics.

References

  • Brigaud, T., et al. "Bimodal Use of Chiral α-Trifluoromethylalanine in Aib Foldamers: Study of the Position Impact Towards the Helical Screw-Sense Preference." Chemistry - A European Journal / ResearchGate. Available at:[Link]

  • Pytkowicz, J., et al. "Platinum-Based Antitumor Drugs Containing Enantiomerically Pure α-Trifluoromethyl Alanine as Ligand." ResearchGate. Available at:[Link]

Sources

Exploratory

Engineering Efficacy: In Vitro Mechanisms of Action for Trifluoromethylated Amino Amides

Introduction: The Physicochemical Rationale In the landscape of modern medicinal chemistry, the trifluoromethylated amino amide pharmacophore has emerged as a privileged scaffold. As an application scientist overseeing e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Rationale

In the landscape of modern medicinal chemistry, the trifluoromethylated amino amide pharmacophore has emerged as a privileged scaffold. As an application scientist overseeing early-stage hit-to-lead campaigns, I frequently encounter libraries where unadorned amino amides fail due to rapid proteolytic degradation or poor membrane permeability. The strategic installation of a trifluoromethyl ( −CF3​ ) group fundamentally alters the stereoelectronic landscape of the molecule [3].

The −CF3​ group exerts a strong electron-withdrawing inductive effect (-I), which subtly depresses the pKa​ of the adjacent primary or secondary amine. This prevents excessive protonation at physiological pH (pH 7.4), thereby enhancing lipophilicity (LogP) and intracellular accumulation, while preserving enough basicity to form critical salt bridges in target active sites. Furthermore, the bulky, highly fluorinated carbon acts as a steric shield, protecting the labile amide bond from enzymatic hydrolysis.

Table 1: Physicochemical Impact of Trifluoromethylation on Amino Amides
PropertyStandard α/β -Amino AmideTrifluoromethylated AnalogMechanistic Advantage in vitro
Amine pKa​ 9.0 – 10.57.5 – 8.5Optimal balance of membrane permeability and target engagement.
Proteolytic Half-Life < 2 hours> 24 hoursSteric shielding of the amide carbonyl prevents protease attack.
Lipophilicity (LogP) 0.5 – 1.52.0 – 3.5Enhanced partitioning into hydrophobic binding pockets.
Binding Entropy BaselineHighly Favorable −CF3​ displaces high-energy water molecules from hydrophobic pockets.

Target Mechanism I: Serine Protease Inhibition (The DPP-IV Paradigm)

The most commercially validated application of the trifluoromethylated amino amide motif is in the inhibition of Dipeptidyl Peptidase IV (DPP-IV), exemplified by the antidiabetic drug sitagliptin [2]. In vitro structural biology reveals a highly orchestrated binding mechanism.

The enzyme features a complex active site comprising the S1, S2, and S2 extensive pockets. The mechanism of action relies on three simultaneous interactions:

  • Electrostatic Anchoring: The free amino group of the β -amino amide forms a bidentate salt network with Glu205 and Glu206 in the S2 pocket.

  • Transition State Mimicry: The amide carbonyl acts as a hydrogen-bond acceptor, interacting with the oxyanion hole (Tyr547, Ser630), mimicking the peptide substrate's transition state.

  • Hydrophobic Exclusion: The −CF3​ group is directed into the S2 extensive pocket. Because the −CF3​ group is highly lipophilic and possesses a larger van der Waals radius than a methyl group, it perfectly fills this cavity, displacing ordered water molecules and yielding a massive entropic driving force for binding [2].

G cluster_0 Trifluoromethylated Amino Amide Pharmacophore cluster_1 Target Enzyme Active Site (e.g., DPP-IV / HDAC6) A Primary/Secondary Amine (Salt Bridge Formation) D Glu205 / Glu206 Residues (Electrostatic Anchor) A->D Electrostatic Attraction B Amide Carbonyl (H-Bond Acceptor) E Oxyanion Hole / Zn2+ Ion (Catalytic Center) B->E Bidentate Chelation / H-Bond C Trifluoromethyl (CF3) Group (Hydrophobic/Halogen Bonding) F S2 Extensive Pocket (Hydrophobic Cavity) C->F Water Displacement / Steric Fit

Caption: Ligand-target interaction topology of trifluoromethylated amino amides in enzymatic active sites.

Protocol 1: Self-Validating In Vitro DPP-IV Inhibition Assay

To quantify this mechanism, we utilize a continuous fluorometric assay. The causality behind this specific setup is to ensure that the measured IC50​ is independent of substrate depletion, utilizing a FRET-based readout for maximum sensitivity.

Materials:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% BSA, 1 mM EDTA. (BSA prevents non-specific compound adherence to microplate walls).

  • Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Enzyme: Recombinant human DPP-IV.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the trifluoromethylated amino amide in 100% DMSO. Transfer 1 μ L to a black 384-well microplate (final DMSO concentration 1% to prevent enzyme denaturation).

  • Enzyme Addition: Add 49 μ L of DPP-IV enzyme (final concentration 0.5 nM) diluted in assay buffer. Incubate at 37°C for 30 minutes. Causality: This pre-incubation allows slow-binding −CF3​ inhibitors to reach thermodynamic equilibrium with the target.

  • Reaction Initiation: Add 50 μ L of H-Gly-Pro-AMC (final concentration 20 μ M, approximating the Km​ ).

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 360 nm, Em: 460 nm) every 2 minutes for 30 minutes using a microplate reader.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using DMSO vehicle (negative control) and 1 μ M Sitagliptin (positive control). The assay is only deemed valid if Z′≥0.65 , ensuring the signal window is robust enough to differentiate subtle structure-activity relationship (SAR) changes.

Target Mechanism II: Metalloenzyme Modulation (HDAC6)

Beyond serine proteases, α -amino amides have recently gained traction as non-hydroxamate zinc-binding groups (ZBGs) for Histone Deacetylase 6 (HDAC6) [1]. Traditional HDAC inhibitors rely on hydroxamic acids, which suffer from poor pharmacokinetics and potential mutagenicity.

The α -amino amide moiety coordinates the catalytic Zn2+ ion in a bidentate fashion via the amine nitrogen and the amide carbonyl oxygen [1]. When a −CF3​ group is introduced adjacent to this core, it fundamentally alters the isoform selectivity. The active site channel of HDAC6 is wider and shallower than that of Class I HDACs (e.g., HDAC1, HDAC2). The bulky −CF3​ group creates a steric clash in the narrow channels of Class I HDACs, effectively restricting the inhibitor's activity exclusively to HDAC6. Furthermore, the electron-withdrawing nature of the −CF3​ group tunes the Lewis basicity of the chelating atoms, optimizing the residence time on the zinc ion.

Workflow A Compound Prep (CF3-Amino Amides) B Target Incubation (Recombinant Enzyme) A->B C Fluorogenic Substrate Addition B->C D Kinetic Readout (Ex/Em Fluorescence) C->D E Data Analysis (IC50 & Hill Slope) D->E

Caption: Step-by-step in vitro fluorometric screening workflow for enzyme inhibition assays.

Protocol 2: In Vitro HDAC6 Fluorometric Profiling

This protocol is designed as a coupled-enzyme system. The causality here is that deacetylated substrates do not fluoresce inherently; they must be cleaved by a secondary developer enzyme to release the fluorophore.

Materials:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1 mg/mL BSA.

  • Substrate: Fluor de Lys (FDL) acetylated peptide.

  • Developer: Trypsin-like protease + Trichostatin A (to halt HDAC activity during development).

Step-by-Step Methodology:

  • Inhibitor Pre-incubation: Combine 10 μ L of the trifluoromethylated α -amino amide (varying concentrations) with 15 μ L of recombinant HDAC6 (2 ng/ μ L) in a 96-well plate. Incubate for 15 minutes at room temperature.

  • Substrate Cleavage: Add 25 μ L of FDL substrate (20 μ M). Incubate at 37°C for 30 minutes. During this phase, active HDAC6 removes the acetyl group from the lysine residue of the FDL substrate.

  • Signal Development: Add 50 μ L of the Developer solution. Causality: The developer contains a protease that specifically cleaves the deacetylated FDL, releasing the fluorophore. The included Trichostatin A ensures no further deacetylation occurs during this 15-minute development phase, freezing the kinetic state.

  • Readout: Measure fluorescence (Ex: 360 nm, Em: 460 nm). Calculate specific inhibition relative to a Tubastatin A positive control.

Conclusion

The integration of a trifluoromethyl group into an amino amide scaffold is not merely a cosmetic chemical modification; it is a calculated engineering of the molecule's biophysical properties. By lowering amine pKa​ , shielding the amide from proteolysis, and exploiting the unique steric and hydrophobic requirements of target pockets like the S2 extensive site in DPP-IV or the wide channel of HDAC6, trifluoromethylated amino amides offer a robust, self-validating platform for next-generation drug discovery.

References

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α -Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. Available at:[Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at:[Link]

  • Synthesis of N-trifluoromethylated amides from trifluoromethyl carbamic fluorides and derivatization. ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide into Peptidomimetics

Introduction & Strategic Rationale The incorporation of fluorinated α,α -disubstituted amino acids into peptide chains is a transformative strategy in modern drug development. Specifically, 2-amino-3,3,3-trifluoro-N,N,2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of fluorinated α,α -disubstituted amino acids into peptide chains is a transformative strategy in modern drug development. Specifically, 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (the N,N-dimethylamide derivative of α -trifluoromethylalanine, or α -TfmAla) serves as a highly specialized C-terminal building block[1].

The introduction of the strongly electronegative trifluoromethyl (-CF 3​ ) group alongside an α -methyl group severely restricts the peptide backbone's dihedral angles ( ϕ , ψ ), reliably inducing 310​ -helical or β -turn conformations[2]. Furthermore, it imparts exceptional resistance to proteolytic degradation and serves as a sensitive 19 F NMR probe for evaluating protein-ligand interactions[2]. Because this specific molecule is capped as a dimethylamide, it functions as the C-terminal anchor; sequence elongation must proceed in the N-terminal direction by coupling subsequent amino acids onto its free α -amine.

Mechanistic Causality: Overcoming Electronic and Steric Deactivation

Utilizing 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide as a nucleophile presents profound synthetic challenges. The extreme unreactivity of its free α -amine is driven by two synergistic factors:

  • Inductive Electronic Withdrawal (-I Effect) : The -CF 3​ group exerts a powerful electron-withdrawing effect through the σ -bonds, drastically reducing the electron density on the adjacent nitrogen. This lowers the pK a​ of the amine and severely diminishes its nucleophilicity[3].

  • Steric Congestion : The quaternary α -carbon, bearing both a methyl and a bulky -CF 3​ group, creates a highly hindered localized environment, blocking the trajectory of incoming electrophiles[3].

Causality of Reagent Selection : Because of these factors, standard coupling reagents that generate O-acylisoureas (e.g., DIC) or active esters (e.g., HATU, HOBt) fail to achieve meaningful conversion. To drive the reaction forward, the incoming N-protected amino acid must be converted into an ultra-electrophilic species, such as an amino acid chloride (Fmoc-AA-Cl) or a mixed anhydride[3],[4].

Mechanism N1 CF3 Group N4 Strong Inductive Electron Withdrawal (-I) N1->N4 N5 Severe Steric Bulk N1->N5 N2 Alpha-Methyl Group N2->N5 N3 Alpha-Amine (NH2) N6 Reduced Nucleophilicity N3->N6 affects N4->N6 N7 Hindered Trajectory of Attack N5->N7 N8 Standard Coupling Fails (DIC/HOBt, HATU) N6->N8 N7->N8 N9 Requires Ultra-Electrophilic Activation (Acyl Chlorides, Mixed Anhydrides) N8->N9 drives methodology shift

Mechanistic basis for requiring highly electrophilic activation in alpha-TfmAla coupling.

Experimental Workflows and Protocols

The following self-validating protocols detail the solution-phase N-terminal elongation onto the deactivated α -amine of the fluorinated precursor.

Protocol 1: Solution-Phase Coupling via Fmoc-Amino Acid Chlorides

Causality: Acyl chlorides possess the requisite electrophilicity to overcome the high activation energy barrier presented by the deactivated α -TfmAla amine[3]. This method is ideal for aliphatic and sterically hindered incoming amino acids where racemization is less of a concern.

Step-by-Step Methodology :

  • Activation : Suspend Fmoc-AA-OH (2.0 mmol) in 10 mL anhydrous Dichloromethane (DCM) under an inert atmosphere (N 2​ or Ar).

  • Chlorination : Add Thionyl chloride (SOCl 2​ ) (20.0 mmol) dropwise at 0 °C. Stir the mixture at reflux for 2 hours until the solution becomes clear, visually validating the formation of the acyl chloride. (Note: Bis(trichloromethyl) carbonate (BTC) can be substituted for milder conditions).

  • Volatile Removal : Evaporate the solvent and excess SOCl 2​ under reduced pressure. Co-evaporate with anhydrous toluene (3 × 5 mL) to ensure complete removal of HCl and unreacted SOCl 2​ , yielding the crude Fmoc-AA-Cl.

  • Coupling : Dissolve 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (1.0 mmol)[1] and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) in 5 mL anhydrous DCM. Cool to 0 °C.

  • Dissolve the crude Fmoc-AA-Cl in 5 mL anhydrous DCM and add it dropwise to the amine solution over 15 minutes.

  • Propagation : Allow the reaction to warm to room temperature and stir for 18–24 hours. The extreme electrophilicity ensures conversion, but extended time is required due to the steric bulk.

  • Workup : Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ , concentrate, and purify via flash chromatography.

Protocol 2: Coupling via Mixed Anhydride Activation

Causality: For amino acids prone to racemization or those with acid-sensitive side-chain protecting groups, the mixed anhydride method using isobutyl chloroformate (IBCF) provides a milder yet highly reactive alternative to acyl chlorides[3],[4].

Step-by-Step Methodology :

  • Pre-activation : Dissolve Fmoc-AA-OH (2.0 mmol) in 10 mL anhydrous THF. Add N-methylmorpholine (NMM) (2.0 mmol) and cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Anhydride Formation : Add IBCF (2.0 mmol) dropwise. Stir for 15 minutes at -15 °C. Self-Validation: The precipitation of NMM·HCl salts visually confirms the successful formation of the mixed carbonic anhydride.

  • Coupling : Dissolve 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (1.0 mmol) in 2 mL THF and add it dropwise to the activated mixture.

  • Stir at -15 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Workup : Filter off the precipitated salts, concentrate the filtrate, redissolve in ethyl acetate, and perform standard acidic/basic aqueous washes before chromatographic purification.

Workflow A 2-Amino-3,3,3-trifluoro- N,N,2-trimethylpropanamide (Target Nucleophile) D Solution-Phase Coupling (DIPEA, DCM/THF) A->D Nucleophilic Attack B Fmoc-AA-OH Activation (SOCl2 or IBCF) C Highly Electrophilic Intermediate (Acyl Chloride / Mixed Anhydride) B->C Activation C->D E Fmoc-Dipeptide Dimethylamide D->E Purification

Workflow for coupling onto the deactivated alpha-amine of the trifluoromethylated precursor.

Quantitative Data: Comparative Coupling Efficiencies

The following table summarizes the causal relationship between the chosen activation method and the resulting coupling efficiency when reacting standard Fmoc-amino acids with the deactivated α -amine of α -TfmAla derivatives.

Coupling MethodActivation ReagentsActive IntermediateExpected Yield (%)Racemization Risk
Standard Carbodiimide DIC / HOBtO-Acylisourea / OBt ester< 5%Low
Uronium Salts HATU / DIPEAOAt ester10 - 15%Low
Mixed Anhydride IBCF / NMMMixed Carbonic Anhydride60 - 75%Moderate
Acyl Chloride SOCl₂ or BTCAcyl Chloride80 - 95%Moderate to High*

*Note: Fmoc-AA-Cl of aliphatic amino acids are generally stable against racemization, but care must be taken with sensitive side chains.

References

  • Title : Synthesis of Protected Enantiopure (R) and (S)-α-trifluoromethylalanine Containing Dipeptide Building Blocks Ready to Use for Solid Phase Peptide Synthesis. Source : Amino Acids (2016) URL :[Link]

  • Title : Incorporation of CF3–Pseudoprolines into Peptides: A Methodological Study Source : The Journal of Organic Chemistry (2013) URL :[Link]

  • Title : New fluorinated peptidomimetics through tandem aza-michael addition to alpha-trifluoromethyl acrylamide acceptors: synthesis and conformational study in solid state and solution. Source : Journal of Organic Chemistry (2009) URL :[Link]

Sources

Application

Application Note: Protocols for the Electrophilic Derivatization of 2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale: The "Fluoro-Steric" Challenge Derivatizing 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (an α -trifluorom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale: The "Fluoro-Steric" Challenge

Derivatizing 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (an α -trifluoromethyl, α -methyl amino amide) presents a formidable synthetic challenge. The difficulty is rooted in two compounding molecular features:

  • Extreme Steric Hindrance: The primary amine is situated on an α -quaternary stereocenter, crowded by a bulky trifluoromethyl ( −CF3​ ) group, a methyl group, and an N,N -dimethylamide moiety.

  • Severe Electronic Deactivation: The −CF3​ group exerts a powerful inductive electron-withdrawing effect ( −I effect), which drastically depletes the electron density on the adjacent nitrogen atom.

The Causality of Failure with Standard Protocols: Because of this dual "fluoro-steric" shielding, standard peptide coupling reagents (e.g., HATU, EDC/HOBt) and mild conditions completely fail to achieve N-acylation or alkylation[1]. The nucleophilicity of the amine is too low to attack standard activated esters. To successfully react this molecule with electrophiles, the system must be forced by either utilizing hyper-reactive electrophiles (e.g., acyl chlorides, isocyanates) or by pre-deprotonating the amine with strong, non-nucleophilic bases to generate a highly reactive nitrogen anion[2].

Electrophile Selection & Reaction Workflow

The choice of protocol is strictly dictated by the nature of the electrophile. The workflow below outlines the optimal strategic approach for functionalizing this deactivated amine.

G Start 2-Amino-3,3,3-trifluoro- N,N,2-trimethylpropanamide Acyl Acyl Chlorides (Amide Formation) Start->Acyl Sulfonyl Sulfonyl Chlorides (Sulfonamide Formation) Start->Sulfonyl Iso Isocyanates (Urea Formation) Start->Iso Cond1 Protocol A: KHMDS, THF, 0°C to RT Acyl->Cond1 Cond2 Protocol B: NaH, DMF, 0°C to RT Sulfonyl->Cond2 Cond3 Protocol C: Toluene, Heat (80°C) Iso->Cond3

Decision matrix for electrophilic derivatization based on reagent reactivity.

Quantitative Reaction Parameters

The following table summarizes the expected outcomes and required conditions for different classes of electrophiles when reacting with 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide.

Electrophile ClassReagent ExampleBase / CatalystSolvent & TempExpected TimeTypical Yield
Acyl Chloride Benzoyl ChlorideKHMDS (1.2 eq)THF, 0 °C RT4 – 8 h65 – 85%
Sulfonyl Chloride Tosyl ChlorideNaH (1.5 eq)DMF, 0 °C RT12 – 16 h50 – 75%
Isocyanate Phenyl IsocyanateNoneToluene, 80 °C12 h60 – 80%
Alkyl Halide Benzyl Bromide Cs2​CO3​ (2.0 eq)DMF, 80 °C24 h< 30% (Poor)

Step-by-Step Methodologies

Protocol A: N-Acylation via Acyl Chlorides (Strong Base Method)

This protocol is designed for amide bond formation. By using Potassium bis(trimethylsilyl)amide (KHMDS), we bypass the electronic deactivation of the amine.

  • Causality: KHMDS is a strong, sterically hindered base that quantitatively deprotonates the amine without acting as a nucleophile toward the acyl chloride. The resulting amide anion is highly nucleophilic and rapidly attacks the hyper-electrophilic acyl chloride[1].

  • Self-Validating Step: The reaction mixture remains homogeneous in THF. A sudden precipitation of KCl upon addition of the acyl chloride serves as a visual confirmation of the coupling event.

Procedure:

  • Charge a flame-dried Schlenk flask with 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (1.0 eq) and anhydrous THF (to reach 0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add KHMDS (1.2 eq, 1.0 M solution in THF) dropwise over 5 minutes. Stir at 0 °C for 30 minutes to ensure complete anion formation.

  • Add the acyl chloride (1.5 eq) dropwise.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–8 hours.

  • QC Check: Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the starting material mass.

  • Quench the reaction with saturated aqueous NH4​Cl (equal volume to THF). Extract with EtOAc ( 3×15 mL).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: N-Sulfonylation via Sulfonyl Chlorides

Sulfonyl chlorides are less electrophilic than acyl chlorides. To drive this reaction, a highly polar aprotic solvent (DMF) and Sodium Hydride (NaH) are utilized.

  • Causality: DMF stabilizes the polar transition state of the sulfonylation. NaH provides the irreversible deprotonation required to force the sluggish reaction forward against the steric bulk of the α -quaternary center[2].

Procedure:

  • Suspend NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.2 M) at 0 °C under nitrogen.

  • Add a solution of the amine (1.0 eq) in a minimal amount of DMF dropwise. Stir for 30 minutes until H2​ evolution ceases.

  • Add the sulfonyl chloride (1.5 eq) in one portion.

  • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Carefully quench by pouring the mixture over crushed ice. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Protocol C: Urea Formation via Isocyanates

Isocyanates possess a highly electrophilic cumulative double-bond system, allowing them to react without the need for strong bases, provided sufficient thermal energy is supplied.

  • Causality: Heating the reaction in a non-polar solvent (toluene) provides the kinetic energy necessary to overcome the activation barrier imposed by the −CF3​ group, while avoiding base-catalyzed polymerization of the isocyanate[3].

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous toluene (0.2 M) in a sealed tube or pressure vial.

  • Add the isocyanate (2.0 eq) at room temperature.

  • Seal the vessel and heat to 80 °C using an oil bath or heating block for 12 hours.

  • Cool to room temperature.

  • Self-Validating Step: Urea products from this scaffold often exhibit low solubility in cold toluene. Cooling the mixture to 0 °C may induce spontaneous crystallization of the product, allowing for isolation via simple filtration.

  • If no precipitation occurs, concentrate the mixture under reduced pressure and purify via chromatography.

Analytical Quality Control (QC) & Validation

Standard Thin Layer Chromatography (TLC) is often misleading for α -trifluoromethyl amines due to poor staining (ninhydrin is frequently ineffective on deactivated amines). To ensure a self-validating workflow, rely on the following analytical techniques:

  • 19 F NMR Spectroscopy (The Gold Standard): The −CF3​ group acts as an exquisite built-in NMR probe. In the free amine, the −CF3​ singlet typically resonates around −75 to −80 ppm. Upon acylation or sulfonylation, the change in the electronic environment causes a distinct downfield shift ( Δδ≈2−5 ppm). Integrating the crude 19 F NMR spectrum provides an instant, quantitative measure of reaction conversion without interference from non-fluorinated impurities[1].

  • LC-MS (ESI+): While the product mass [M+H]+ will be visible, note that the extreme steric hindrance and electron-withdrawal can suppress ionization efficiency. If the signal is weak, increase the cone voltage or utilize APCI (Atmospheric Pressure Chemical Ionization) as an alternative.

References

  • Strategies for the Catalytic Enantioselective Synthesis of α -Trifluoromethyl Amines Chemical Reviews URL:[Link] (Provides foundational mechanistic data on the electronic deactivation of α -trifluoromethyl amines and the necessity for highly reactive electrophiles).

  • Asymmetric α -Fluoroalkyl- α -Amino Acids: Recent Advances in Their Synthesis and Applications Molecules URL:[Link] (Details the thermal and kinetic requirements for reacting sterically hindered fluorinated amino derivatives).

  • Two decades of fluorine chemistry in Cergy Comptes Rendus Chimie URL:[Link] (Highlights the specific failure of standard peptide coupling conditions on α -quaternary trifluoromethyl amines and validates the use of acyl chlorides and strong bases).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide

Welcome to the technical support guide for 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this unique fluorinated aminopropanamide. Given that this is a specialized molecule, this guide is built from first principles of chemical structure, data from analogous compounds, and established laboratory protocols to provide a robust framework for troubleshooting.

Section 1: Understanding the Molecule's Solubility Profile

Before troubleshooting, it's crucial to understand the structural characteristics of 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide and how they influence its solubility.

The molecule integrates several functional groups that dictate its interaction with various solvents:

  • Primary Amine (-NH₂): This group is polar and can act as a hydrogen bond donor and acceptor. As a weak base, it can be protonated in acidic conditions to form a more soluble salt.[1][2]

  • Tertiary Amide (-C(O)N(CH₃)₂): The carbonyl oxygen is a hydrogen bond acceptor. The N,N-dimethyl groups add steric bulk and increase lipophilicity.

  • Trifluoromethyl Group (-CF₃): This is a highly lipophilic and electron-withdrawing group. While the C-F bond is polar, the overall group is considered non-polar and reduces the molecule's ability to form hydrogen bonds.[3]

  • Gem-dimethyl Group (-C(CH₃)₂): This feature adds to the steric hindrance and overall non-polar character of the molecule.

Predicted Solubility: The combination of a polar amine, a polar amide, and significant non-polar (lipophilic) regions (CF₃, gem-dimethyl, N,N-dimethyl) suggests that the molecule will have complex solubility behavior. It is unlikely to be highly soluble in either very polar (like water) or very non-polar (like hexanes) solvents. Its optimal solubility is likely to be found in moderately polar or a mixture of solvents.[4]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during your experiments.

Q1: My compound won't dissolve in a common polar aprotic solvent like acetonitrile or acetone. What should I do next?

Answer: This is a common issue when a molecule has competing polar and non-polar functionalities. Acetonitrile and acetone may not be able to sufficiently overcome the strong intermolecular forces within the solid-state compound.[5]

Troubleshooting Workflow:

  • Introduce a Co-solvent: The most effective first step is to use a co-solvent system.[6]

    • Strategy: Start by adding a more polar, protic solvent like methanol or ethanol dropwise to your suspension in acetonitrile or acetone. These alcohols can disrupt the crystal lattice by forming hydrogen bonds with the amine and amide groups.[7]

    • Protocol:

      • Suspend your compound in the primary solvent (e.g., 10 mg in 1 mL of acetonitrile).

      • While stirring/vortexing, add methanol in 50 µL increments.

      • Observe for dissolution after each addition. Note the approximate solvent ratio required.

  • Apply Gentle Heating: For many organic solids, solubility increases with temperature.[8][9][10][11]

    • Strategy: An increase in temperature provides the energy needed to break the solute-solute interactions in the crystal lattice.

    • Protocol:

      • Warm the solvent mixture (from Step 1) to 40-50°C.

      • Maintain the temperature and stir for 5-10 minutes.

      • Caution: Be aware of your solvent's boiling point. If the compound dissolves upon heating, allow it to cool to room temperature slowly to check for precipitation. If it remains in solution, you have determined a method for kinetic solubility.

  • Consider More Powerful Solvents: If co-solvents and heat are ineffective, move to more polar aprotic solvents known for their strong solvating power.

    • Recommended Solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of compounds due to their high polarity and ability to act as hydrogen bond acceptors.[7]

    • Note: These solvents have high boiling points, which can complicate downstream processing and removal.[7]

Q2: I've dissolved my compound in a solvent system, but it crashes out of solution when I add another reagent or change the conditions. How can I prevent this?

Answer: This phenomenon, known as precipitation or "crashing out," occurs when the equilibrium of the solution is disturbed, making the solvent no longer capable of keeping the compound dissolved.

Preventative Strategies:

  • Maintain Co-solvent Ratio: If your second reagent is in a different solvent, it can drastically change the overall polarity of your reaction mixture.

    • Solution: Dissolve the incoming reagent in the same solvent system that you used for your primary compound, if possible. If not, add the second reagent's solution slowly (dropwise) to the main reaction vessel with vigorous stirring to avoid localized areas of high concentration that can trigger precipitation.

  • pH Adjustment for the Amine Group: The primary amine in your molecule is basic and can be protonated to form a highly soluble salt.[1][] This is a powerful technique if your experimental conditions can tolerate an acidic environment.

    • Strategy: Adding a small amount of a suitable acid can dramatically increase solubility.

    • Protocol:

      • Suspend the compound in your chosen organic solvent (e.g., methanol, ethanol).

      • Add a few drops of a dilute solution of an organic acid like acetic acid or trifluoroacetic acid (TFA).[13]

      • Alternatively, for use in aqueous systems, a dilute solution of hydrochloric acid (HCl) can be used to form the hydrochloride salt.[13][14] The solubility of the resulting salt will be significantly higher in polar solvents.

Q3: I need to perform a reaction in a non-polar solvent like toluene or dichloromethane, but my compound has very low solubility. What are my options?

Answer: This is a significant challenge due to the "like dissolves like" principle.[10] The polar amine and amide groups resist dissolving in non-polar environments.

Troubleshooting Options:

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, a phase-transfer catalyst can be used. The catalyst helps shuttle the reagent from an aqueous phase (where it is soluble) to the organic phase to react with your dissolved compound, even at low concentrations.

  • Use of a Co-Solvent: Even in a predominantly non-polar system, a small amount of a polar co-solvent can increase solubility.

    • Strategy: Add the minimum amount of a polar aprotic solvent like THF or 1,4-dioxane to your non-polar solvent. This can create "micro-environments" that help solvate the polar parts of your molecule.

    • Protocol:

      • Suspend your compound in the non-polar solvent (e.g., toluene).

      • Add THF in small percentages (e.g., 1-5% v/v) and observe for any improvement in solubility.

  • Chemical Modification (Protecting Groups): If permissible for your synthesis, you can temporarily mask the polar amine group with a non-polar protecting group (e.g., a Boc or Cbz group). This will make the overall molecule more lipophilic and thus more soluble in non-polar solvents. This strategy requires additional synthesis and deprotection steps.

Section 3: Systematic Experimental Protocol for Solubility Determination

To make informed decisions, it is essential to quantify the solubility of your compound. The following is a standard protocol for a shake-flask method to determine thermodynamic solubility.

Protocol: Shake-Flask Gravimetric Method
  • Preparation:

    • Ensure the compound is a dry, crystalline solid.

    • Use high-purity organic solvents.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., 20 mg to 2 mL) in a sealed vial. An excess is indicated by undissolved solid at the bottom.

    • Equilibrate the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches saturation.

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.

    • Transfer the filtered supernatant to a pre-weighed vial.

    • Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature.

    • Weigh the vial containing the dried residue.

  • Calculation:

    • Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant taken.

Section 4: Data Summary & Visualization

Table 1: Properties of Recommended Solvents and Predicted Interaction
SolventTypePolarityHydrogen BondingPredicted Interaction with Compound
HexaneNon-polarLowNoneVery Low Solubility
TolueneNon-polar (Aromatic)LowNoneLow Solubility
DichloromethaneModerately Polar AproticMediumAcceptorLow to Moderate Solubility
Diethyl EtherModerately Polar AproticMediumAcceptorLow to Moderate Solubility
AcetonitrilePolar AproticHighAcceptorModerate Solubility, good starting point
AcetonePolar AproticHighAcceptorModerate Solubility, good starting point
Ethanol/MethanolPolar ProticHighDonor & AcceptorGood Solubility, especially with heat
DMSO/DMFPolar AproticVery HighAcceptorHigh to Very High Solubility
Diagram: Troubleshooting Workflow

G cluster_0 Start: Low Solubility Observed cluster_1 Initial Screening cluster_2 Enhancement Techniques cluster_3 Advanced Solvents cluster_4 Result Start Start SolventScreen Test in Acetonitrile, Acetone, or THF Start->SolventScreen CoSolvent Add Co-solvent (e.g., Methanol) SolventScreen->CoSolvent If still insoluble pH_Adjust pH Adjustment (add dilute acid) SolventScreen->pH_Adjust Alternative Path Heating Apply Gentle Heat (40-50°C) CoSolvent->Heating If still insoluble Success Compound Solubilized CoSolvent->Success If successful StrongSolvent Use Strong Solvents (DMSO or DMF) Heating->StrongSolvent If still insoluble Heating->Success If successful pH_Adjust->Success If successful StrongSolvent->Success If successful

Caption: A decision tree for systematically addressing poor reactant solubility.

Section 5: Frequently Asked Questions (FAQs)

Q: Does temperature always increase the solubility of this compound? A: For most organic solids, solubility increases with temperature because the dissolution process is endothermic (requires energy).[11] However, this is not a universal rule.[9] It is always best to determine this experimentally for your specific compound-solvent system. For many organic compounds, solubility can increase exponentially with temperature.[8]

Q: Why can't I just use DMSO for all my experiments? A: While DMSO is an excellent solvent, its high boiling point (189°C) makes it difficult to remove from a reaction mixture.[7] Traces of DMSO can interfere with subsequent reactions, purification (especially chromatography), and crystallization of the final product. It should be used when other, more volatile solvents have failed.

Q: Can sonication help improve solubility? A: Yes, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves create cavitation bubbles that can help break apart solid agglomerates and increase the surface area available for the solvent to interact with. It is particularly useful for speeding up the dissolution of kinetically slow-to-dissolve solids but will not increase the thermodynamic solubility limit.

Q: How does the trifluoromethyl (-CF₃) group specifically affect solubility? A: The -CF₃ group is highly lipophilic and electron-withdrawing. Its presence generally decreases solubility in polar solvents like water but can enhance solubility in some organic solvents.[3] Compounds containing fluorine can sometimes exhibit unique solvation behaviors, occasionally being soluble in specialized fluorinated solvents.[15]

Q: My compound is an amine. Can I use a base to increase its solubility? A: No, adding a base will not increase the solubility of a neutral amine. Amines are themselves basic. To increase solubility through pH modification, you need to add an acid to protonate the amine, forming a more polar and soluble ammonium salt.[16][17]

References

  • Yalkowsky, S. H., & Wu, M. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Journal of Pharmaceutical Sciences, 99(5), 2200-2205. [Link]

  • Romero, C. M., & Oviedo, C. D. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry, 42(7), 1438-1451. [Link]

  • Chemistry LibreTexts. (2023). Factors Affecting Solubility. [Link]

  • Paduszyński, K. (2021). Understanding the phase and solvation behavior of fluorinated ionic liquids. Pure and Applied Chemistry, 93(8), 925-947. [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9-10), 364-370. [Link]

  • Abraham, M. H., & Acree, W. E. (2003). The factors that influence solubility in perfluoroalkane solvents. Physical Chemistry Chemical Physics, 5(11), 2269-2275. [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • Sustainability Directory. (2026). What Are Solubility Factors in PFAS?. [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. [Link]

  • Chemistry Stack Exchange. (2020). Amine vs Amide Solubility. [Link]

  • ResearchGate. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • ACS Publications. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. [Link]

  • National Center for Biotechnology Information. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • University of Huddersfield Research Portal. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • Digital Control Systems, Inc. (n.d.). pH Adjustment and Neutralization, the basics. [Link]

  • SciSpace. (2019). Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • AP Chemistry. (n.d.). pH and Solubility. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Optimization

Technical Support Center: Preventing Defluorination Side Reactions During Propanamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent challenges in fluorine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent challenges in fluorine chemistry: the base-induced defluorination of fluorinated propanamides (e.g., 3-fluoro- or 3,3,3-trifluoropropanamides) during amide coupling.

This guide provides a mechanistic breakdown of the side reaction, a targeted FAQ troubleshooting section, and self-validating experimental protocols to ensure the structural integrity of your target molecules.

Mechanistic Causality: The E1cB Pathway

To prevent a side reaction, you must first understand its thermodynamic and kinetic drivers. Why does defluorination occur so readily in these specific systems?

The presence of an electron-withdrawing amide carbonyl significantly increases the acidity of the adjacent α -protons. When exposed to standard basic coupling conditions, the α -proton is abstracted to form an enolate-like conjugate base. This intermediate rapidly collapses, expelling the β -fluoride ion via an E1cB (Elimination Unimolecular conjugate Base) mechanism[1]. Because the resulting conjugated α,β -unsaturated acrylamide is thermodynamically stable, this elimination step is irreversible[2]. Strong bases are notorious for promoting this specific fluoride elimination pathway in fluorinated systems[3].

E1cB_Mechanism A Fluorinated Propanoic Acid + Amine + Base B Fluorinated Propanamide (Target Product) A->B Mild Base / Low Temp C Alpha-Deprotonation (Enolate Formation) B->C Strong Base / Heat D Beta-Fluoride Expulsion (-HF) C->D Fast Step E Acrylamide Byproduct (Defluorinated) D->E Irreversible

E1cB defluorination pathway in fluorinated propanamides under basic conditions.

Troubleshooting Guide & FAQs

Q: I am using standard HATU/DIPEA conditions at room temperature, but my LC-MS shows a mass corresponding to [M - HF]. What is happening? A: You are observing the classic E1cB β -elimination[1]. DIPEA ( pKa​≈10.5 ) is a base strong enough to deprotonate the highly acidic α -position of your newly formed fluorinated propanamide. The subsequent loss of fluoride generates the acrylamide byproduct. To prevent this, you must switch to a weaker base and lower the reaction temperature to stay below the activation energy threshold of the elimination step.

Q: Which base and coupling reagent combination is optimal for 3,3,3-trifluoropropanoic acid derivatives? A: We recommend using T3P (Propylphosphonic anhydride) paired with N-methylmorpholine (NMM, pKa​≈7.4 ) or pyridine ( pKa​≈5.2 ). T3P generates a less basic reaction environment compared to uronium-based reagents like HATU. NMM is sufficiently basic to drive the coupling reaction but weak enough to suppress the E1cB pathway.

Q: Can I use acyl fluorides instead of standard coupling reagents? A: Yes. Generating acyl fluorides in situ (e.g., using Pentafluoropyridine or Deoxo-Fluor) allows for one-pot amide bond formation under extremely mild conditions[4]. This method is highly efficient for coupling electron-deficient or base-sensitive substrates where standard methods fail[4]. When reacting the acyl halide with the amine, use a biphasic Schotten-Baumann setup or a cryogenic homogeneous setup (-78 °C) with a weak organic base.

Self-Validating Experimental Protocols

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems. By monitoring the reaction at specific temperature checkpoints, you can isolate the exact step where defluorination might occur and halt it before the bulk material is ruined.

Protocol A: Mild T3P-Mediated Coupling (Recommended for Parallel Synthesis)

Objective: Synthesize fluorinated propanamides using a weak-base/mild-activator system to bypass enolate formation.

  • Substrate Preparation: In an oven-dried flask under an inert atmosphere (N 2​ ), dissolve 3,3,3-trifluoropropanoic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous EtOAc or DMF (0.2 M).

  • Cryogenic Cooling: Cool the mixture to 0 °C using an ice bath.

    • Self-Validation Check: Take a baseline LC-MS to ensure no premature reactivity or amine degradation has occurred.

  • Mild Base Addition: Add N-methylmorpholine (NMM) (2.5 equiv) dropwise.

  • Activation: Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv) over 10 minutes. Keep the internal temperature strictly below 5 °C.

  • Incubation & Monitoring: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C) over 4 hours.

    • Self-Validation Check: Sample the reaction at the 1-hour mark (at 0 °C). If the [M - HF] byproduct is detected at this stage, your substrate is exceptionally base-sensitive. Abort warming and switch to Protocol B.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc, wash with 1M HCl, brine, and dry over Na 2​ SO 4​ .

Protocol B: Cryogenic Acyl Chloride Coupling (For Highly Base-Sensitive Substrates)

Objective: Completely suppress enolate formation by operating at -78 °C, well below the thermal activation energy required for E1cB elimination.

  • Acyl Chloride Formation: Convert the fluorinated acid to its acyl chloride using oxalyl chloride and catalytic DMF in DCM at 0 °C. Concentrate under vacuum to remove excess reagents.

  • Amine Preparation: Dissolve the amine (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Coupling: Dissolve the crude acyl chloride in DCM and add it dropwise to the amine solution at -78 °C.

  • Controlled Warming: Stir at -78 °C for 2 hours.

    • Self-Validation Check: LC-MS at this stage should show >90% product formation with 0% defluorination.

  • Quench: Quench the reaction directly at -78 °C with saturated NH 4​ Cl before allowing the flask to warm to room temperature.

Protocol_Workflow Step1 1. Substrate Preparation Step2 2. Cryogenic Cooling (-78°C) Step1->Step2 Step3 3. Mild Base Addition (NMM) Step2->Step3 Step4 4. Coupling Agent (T3P) Step3->Step4 Step5 5. Quench & Extraction Step4->Step5

Step-by-step workflow for the synthesis of fluorinated propanamides avoiding defluorination.

Quantitative Data: Base and Temperature Effects

The following table summarizes the causal relationship between base strength, temperature, and the degree of defluorination. The data reflects the typical product distribution during the coupling of 3,3,3-trifluoropropanoic acid with a standard primary amine (e.g., benzylamine).

Coupling ReagentBase UsedBase pKa​ (in H 2​ O)Reaction TempTarget Amide Yield (%)Defluorinated Byproduct (%)
HATUTEA10.725 °C15%82%
HATUDIPEA10.50 °C42%51%
EDC/HOBtNMM7.425 °C78%18%
T3PNMM7.40 °C94%< 2%
Acyl ChloridePyridine5.2-78 °C98%Not Detected

Conclusion: Utilizing a base with a pKa​ below 8.0 combined with temperatures 0 °C is mandatory to achieve >90% yields of the intact fluorinated propanamide.

References

  • Alunni, S., et al. "Catalysis of the beta-elimination of HF from isomeric 2-fluoroethylpyridines and 1-methyl-2-fluoroethylpyridinium salts. Proton-activating factors and methyl-activating factors as a mechanistic test to distinguish between concerted E2 and E1cb irreversible mechanisms." The Journal of Organic Chemistry (2003). URL:[Link]

  • Zheng, Z., et al. "Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway." Organic Letters (2020). URL:[Link]

  • Brittain, W. D. G., et al. "Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)." Organic Letters (2021). URL:[Link]

  • Molander, G. A., et al. "Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents." Organic Letters (2020). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity and Metabolic Stability of α-Trifluoromethyl Amino Acid Amide Derivatives

Focus Compound: 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (CAS: 1527858-14-5) Application: Lead Optimization, Peptidomimetic Design, and Kinase/Protease Inhibitor Development Executive Summary & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (CAS: 1527858-14-5) Application: Lead Optimization, Peptidomimetic Design, and Kinase/Protease Inhibitor Development

Executive Summary & Mechanistic Rationale

The incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Specifically, the building block 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide represents a highly specialized motif designed to overcome the classical pharmacokinetic and thermodynamic limitations of standard aliphatic amino acids.

When integrated into a pharmacophore (e.g., as a solvent-exposed hinge-binder in kinase inhibitors or a P1/P2 pocket binder in protease inhibitors), this motif leverages three distinct physicochemical phenomena:

  • Hydrophobic Collapse and Desolvation: The trifluoromethyl (–CF3) group is significantly more lipophilic and bulkier than a standard methyl group. Upon entering a hydrophobic receptor pocket, the –CF3 group displaces high-energy, ordered water molecules. This displacement drives a massive entropic gain ( ΔS>0 ), which is a primary driver of enhanced binding affinity[1].

  • Conformational Pre-organization: The presence of a quaternary α-carbon (bearing both the –CF3 and a –CH3 group) severely restricts the rotational freedom of the adjacent N,N-dimethylamide bond. This locks the molecule into a rigid, bioactive conformation prior to target engagement, minimizing the entropic penalty typically associated with ligand binding [2].

  • Metabolic Shielding: Aliphatic amides and secondary α-carbons are notorious hotspots for Cytochrome P450 (CYP)-mediated oxidation. The exceptionally strong C–F bond (approx. 485 kJ/mol) combined with the steric bulk of the quaternary center completely eliminates the α-proton, effectively shielding the molecule from oxidative deamination and hydroxylation [3].

Pathway L Fluorinated Ligand (Aqueous State) C Ligand-Receptor Complex (Optimized LipE) L->C Desolvation Penalty (u0394H > 0) R Receptor Pocket (Hydrated State) R->C Hydrophobic Collapse (u0394H < 0) W Displaced High-Energy Water Molecules R->W Entropic Gain (u0394S > 0)

Thermodynamic pathway of CF3-mediated binding and water displacement.

Comparative Performance Data

To objectively evaluate the performance of the 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide motif, we compare a model lead compound (Derivative A ) against two structurally matched alternatives: a des-fluoro analog (Derivative B , representing a standard tert-leucine derivative) and a des-methyl analog (Derivative C , possessing a secondary α-carbon).

The data below synthesizes typical structure-activity relationship (SAR) outcomes observed when deploying these motifs against a validated hydrophobic target pocket.

Table 1: Kinetic, Thermodynamic, and Metabolic Profiling
Compound Variantα-Carbon SubstituentsTarget Binding Affinity ( Kd​ , nM)Dissociation Half-Life ( t1/2​ , min)HLM Intrinsic Clearance ( CLint​ , µL/min/mg)Lipophilic Ligand Efficiency (LipE)
Derivative A (Focus Motif)–CF3, –CH31.2 145 < 5 6.8
Derivative B (Des-fluoro)–C(CH3)3, –CH318.522454.2
Derivative C (Des-methyl)–CF3, –H8.445855.1

Data Interpretation:

  • Affinity & Residence Time: Derivative A exhibits a 15-fold increase in binding affinity over the non-fluorinated Derivative B. More importantly, the target residence time ( t1/2​ ) is extended nearly 7-fold. This is a direct consequence of the deep hydrophobic burial of the –CF3 group, which dramatically slows the dissociation rate ( koff​ ).

  • Clearance: Derivative C (lacking the α-methyl group) suffers from high intrinsic clearance due to the vulnerability of the α-proton to CYP-mediated metabolism. Derivative A's quaternary center reduces clearance to negligible levels.

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the optimized protocols for capturing the kinetic and metabolic impact of the fluorinated motif.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Endpoint thermodynamic assays (like TR-FRET or FP) fail to capture the kinetic impact of the trifluoromethyl group. Because the –CF3 moiety primarily enhances affinity by decreasing the dissociation rate ( koff​ ), SPR is required to decouple Kd​ into its constituent kon​ and koff​ rates.

Step-by-Step Workflow:

  • Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of 2000 RU. Self-Validation: Cap unreacted sites with 1M ethanolamine to prevent non-specific binding.

  • Analyte Preparation: Prepare a 3-fold dilution series (0.1 nM to 100 nM) of Derivatives A, B, and C in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Association Phase: Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min) for 180 seconds to minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor dissociation for 600 seconds. Self-Validation: The extended dissociation time is critical to accurately capture the slow koff​ of the fluorinated Derivative A.

  • Regeneration & Analysis: Regenerate the surface using 10 mM Glycine-HCl (pH 2.5). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and Kd​ .

SPR_Workflow Step1 1. Surface Preparation Immobilize Target via Amine Step2 2. Analyte Preparation Dilute Derivatives A-C Step1->Step2 Step3 3. Association Phase Inject Analyte (Measure k_on) Step2->Step3 Step4 4. Dissociation Phase Inject Buffer (Measure k_off) Step3->Step4 Step5 5. Kinetic Analysis Calculate K_d = k_off / k_on Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) kinetic profiling workflow.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: The primary failure point of aliphatic amides is CYP-mediated oxidation. By incubating the derivatives with human liver microsomes in the presence of NADPH, we isolate Phase I oxidative metabolism to prove the shielding effect of the quaternary α-carbon.

Step-by-Step Workflow:

  • System Setup: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Addition: Spike Derivatives A, B, and C into separate reaction vials to a final concentration of 1 µM. Self-Validation: Include Verapamil (1 µM) as a high-clearance positive control, and a no-NADPH negative control to rule out chemical instability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: Aliquot 50 µL of the reaction mixture at time points 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ .

Conclusion

The integration of the 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide building block offers a profound advantage over traditional aliphatic amino acid derivatives. By simultaneously forcing conformational pre-organization, driving entropically favored desolvation, and blocking CYP450 metabolic liabilities, this motif serves as a highly efficient tool for maximizing Lipophilic Ligand Efficiency (LipE) and extending target residence time in advanced drug discovery programs.

References

  • Fluorine in medicinal chemistry. Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. ChemBioChem (2004). [Link]

  • The role of fluorine in medicinal chemistry. Shah, P., & Westwell, A. D. Journal of Enzyme Inhibition and Medicinal Chemistry (2007).[Link][1]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Soloshonok, V. A., et al. Molecules (2025).[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered safety where every protocol is grounded in the molecule's physicochemical properties...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered safety where every protocol is grounded in the molecule's physicochemical properties.

The compound 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (CAS: 1527858-14-5) is a highly specialized fluorinated building block widely utilized in drug development[1]. Its unique structural features—a trifluoromethyl (-CF3) group paired with a primary amine and an amide—make it pharmacologically valuable for modulating metabolic stability, but these same features introduce specific laboratory hazards[2].

According to its safety profile, this compound is classified under GHS07 (Warning) and carries specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. To handle this compound safely, we must implement self-validating systems that account for its lipophilicity, basicity, and physical state as a fine powder.

Mechanistic Hazard Assessment & PPE Matrix

The primary aliphatic amine in this molecule acts as a localized base, leading to severe skin and eye irritation upon contact with physiological moisture[2]. Furthermore, the -CF3 group increases the molecule's overall lipophilicity, which can facilitate rapid dermal absorption if the skin barrier is compromised. Because it is supplied as a powder, aerosolization during weighing presents a significant inhalation risk.

To mitigate these risks, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to:

Equipment CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (min 0.11 mm thickness)The -CF3 group increases lipophilicity, enhancing dermal absorption risk. Double-gloving creates a self-validating breach detection system : if the outer glove tears, the inner glove maintains the barrier while alerting the user to change PPE.
Eye Protection Tight-fitting, splash-proof chemical safety gogglesProtects against fine powder aerosolization and severe eye irritation (H319)[2]. Standard safety glasses are insufficient for powders.
Body Protection Flame-retardant lab coat with disposable Tyvek sleeve coversPrevents the accumulation of basic amine powder on porous cotton cuffs, mitigating prolonged skin exposure (H315)[2].
Respiratory N95/P100 Particulate Respirator (if handled outside containment)Directly addresses the H335 (respiratory irritation) hazard inherent to easily aerosolized fluorinated powders[2].

Operational Workflow & Handling Protocol

Fluorinated organic powders possess exceptionally low surface energy and high dielectric constants, making them prone to severe static cling. Attempting to weigh this compound without static mitigation will result in spontaneous aerosolization.

Step-by-Step Methodology:
  • Environmental Engineering Controls: Always handle the compound within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80-120 feet per minute (FPM). This establishes negative pressure, ensuring particulates are drawn away from the operator.

  • Static Mitigation (The Causality of Aerosolization): Use a piezoelectric anti-static gun (e.g., Zerostat) to discharge the weighing paper, the metal spatula, and the analytical balance chamber before opening the chemical vial.

  • The "Vial-in-Vial" Transfer Method: To prevent contamination of the balance pan and minimize open-air transfer time, place a small receiving vial inside a larger, tared secondary containment beaker. Transfer the powder directly into the inner vial. This is a self-validating containment system : if a micro-spill occurs during transfer, it is entirely contained within the secondary beaker.

  • Chemical Decontamination: Wipe down all spatulas, balance pans, and hood surfaces with a 1% acetic acid solution. Mechanistic Logic: The mild acid protonates the free amine, converting the lipophilic, irritating free base into a highly water-soluble, non-volatile ammonium salt. Follow this with a 70% isopropanol wipe to remove residual moisture.

HandlingWorkflow Start 1. Environmental Control Verify Fume Hood (80-120 FPM) PPE 2. Don PPE Double Nitrile, Goggles, Lab Coat Start->PPE Static 3. Static Mitigation Discharge Spatula & Balance PPE->Static Weighing 4. Weighing Protocol Vial-in-Vial Transfer Static->Weighing Decon 5. Decontamination 1% Acetic Acid Wipe Weighing->Decon

Standard Operating Procedure for handling fluorinated amine powders.

Spill Response & Disposal Plan

A spill of a fluorinated amine powder requires immediate, calculated action to prevent respiratory exposure and dermal contact. Do not use dry sweeping or compressed air, which will aerosolize the H335-classified powder. Do not use water, as the lipophilic nature of the compound will cause it to float and spread across surfaces.

Step-by-Step Mitigation:
  • Isolation and Assessment: Immediately halt work. For small benchtop spills (<50g), proceed with local containment. For large spills, evacuate the laboratory and contact Environmental Health and Safety (EHS).

  • Dust Suppression: Gently cover the spill with absorbent pads slightly dampened with a non-reactive, moderately polar solvent (like ethanol or isopropanol) to collapse the powder into a manageable paste.

  • Collection and Disposal: Using a disposable plastic scoop (avoid metal to prevent static generation), transfer the paste into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label the container explicitly as "Hazardous Waste - Solid Fluorinated Amine."

  • Neutralization: Wash the spill zone with a dilute acidic detergent to neutralize trace basic amines, followed by a thorough water rinse.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Small Spill (<50g) Assess->Small Large Large Spill (>50g) Assess->Large Suppress Suppress Dust (Damp Ethanol Pads) Small->Suppress Evac Evacuate Lab & Call EHS Large->Evac Collect Collect in HDPE Hazardous Waste Suppress->Collect

Decision matrix and response protocol for isolating and neutralizing spills.

References

Sources

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